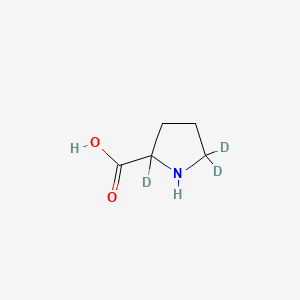

DL-Proline-2,5,5-d3

説明

特性

分子式 |

C5H9NO2 |

|---|---|

分子量 |

118.15 g/mol |

IUPAC名 |

2,5,5-trideuteriopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D |

InChIキー |

ONIBWKKTOPOVIA-FBYXXYQPSA-N |

異性体SMILES |

[2H]C1(CCC(N1)([2H])C(=O)O)[2H] |

正規SMILES |

C1CC(NC1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DL-Proline-2,5,5-d3 typically involves the incorporation of deuterium into the proline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of DL-Proline-2,5,5-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high isotopic purity .

化学反応の分析

Types of Reactions

DL-Proline-2,5,5-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxyproline under oxidative conditions.

Reduction: Reduction of the carboxyl group to form prolinol.

Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Hydroxyproline.

Reduction: Prolinol.

Substitution: N-substituted proline derivatives.

科学的研究の応用

DL-Proline-2,5,5-d3 is widely used in scientific research due to its unique properties:

Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.

Biology: Used in metabolic studies to trace the incorporation of proline into proteins.

Medicine: Investigated for its potential role in drug development and metabolic research.

Industry: Employed in the synthesis of labeled compounds for various industrial applications

作用機序

The mechanism of action of DL-Proline-2,5,5-d3 involves its incorporation into proteins and peptides, where it can influence the folding and stability of these biomolecules. The deuterium labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, providing insights into their function and regulation .

類似化合物との比較

Research Findings and Data

生物活性

DL-Proline-2,5,5-d3 is a deuterated form of the amino acid proline, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Overview of Proline Metabolism

Proline is a non-essential amino acid that serves as a substrate in various metabolic pathways. It is involved in protein synthesis and energy production, particularly under stress conditions. The metabolism of proline can be divided into two main pathways: catabolism and anabolism .

- Catabolism : Proline is oxidized to pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), which can further be converted to glutamate. This process is essential for maintaining cellular energy levels during stress .

- Anabolism : P5C can also be synthesized from glutamate, highlighting the interconversion between these metabolites .

Enzymatic Functions

-

Proline Dehydrogenase/Proline Oxidase :

- This enzyme catalyzes the oxidation of proline to P5C, generating reducing equivalents that support ATP production in mitochondria. Under stress conditions, such as nutrient deprivation or oxidative stress, PRODH activity increases significantly .

- Recent studies have shown that PRODH is upregulated by various signaling pathways, including those activated by p53 and PPARγ, which are crucial for cellular responses to genotoxic and inflammatory stresses .

-

Histone Deacetylase Inhibition :

- DL-Proline-2,5,5-d3 has been explored for its potential as a histone deacetylase inhibitor (HDACi). Cadmium-proline complexes have demonstrated significant anticancer activity through HDAC inhibition, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes like p53 .

Antimicrobial Activity

Proline-rich peptides (PrAMPs) exhibit antimicrobial properties against multi-drug resistant pathogens. Research indicates that modifications in proline residues can enhance the efficacy of these peptides without increasing cytotoxicity towards eukaryotic cells . The presence of proline at specific positions within these peptides is critical for their antimicrobial action.

Case Study 1: Cancer Therapy

A study investigated the effects of cadmium-proline complexes on A549 lung cancer cells. The results showed:

- IC50 Value : 2 μM at 12 hours.

- Mechanism : Induction of apoptosis through activation of caspases and modulation of the ERK/MAPK signaling pathway .

- Outcome : Significant reduction in HDAC activity and cell cycle arrest at the G2/M phase.

Case Study 2: Stress Response

Research on proline's role during environmental stress revealed:

- Proline accumulation in plants enhances tolerance to abiotic stress by stabilizing proteins and cellular structures.

- In mammals, proline metabolism is linked to the regulation of hypoxia-inducible factors (HIFs), influencing responses to low oxygen conditions .

Data Table: Biological Activities of DL-Proline-2,5,5-d3

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for DL-Proline-2,5,5-d3, and how can isotopic purity be verified?

- Methodological Answer : DL-Proline-2,5,5-d3 is synthesized via deuterium incorporation at specific carbon positions using methods such as catalytic hydrogen-deuterium exchange or enzymatic deuteration. Isotopic purity (≥98-99 atom % D) is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) and high-resolution mass spectrometry (HRMS). For NMR, deuterium incorporation at positions 2,5,5 is validated by comparing chemical shifts and splitting patterns to non-deuterated proline . HRMS quantifies mass shifts (e.g., M+3 for tri-deuteration) to confirm isotopic enrichment .

Q. How should DL-Proline-2,5,5-d3 be handled to minimize isotopic dilution in biological experiments?

- Methodological Answer : To avoid isotopic dilution, store the compound in anhydrous conditions at -20°C to prevent proton exchange with ambient moisture. Use deuterated solvents (e.g., DO) in cell culture or enzymatic assays to maintain isotopic integrity. Pre-treat experimental systems (e.g., bacterial cultures) with deuterium-depleted media before introducing the labeled compound .

Q. What spectroscopic techniques are optimal for characterizing DL-Proline-2,5,5-d3 in complex mixtures?

- Methodological Answer : Coupled techniques like LC-MS (liquid chromatography-mass spectrometry) with deuterium-specific detection modes (e.g., selected ion monitoring) enable precise identification in biological matrices. For structural confirmation, H-C heteronuclear single-quantum coherence (HSQC) NMR resolves deuterium-induced peak splitting, while infrared (IR) spectroscopy identifies characteristic C-D stretching vibrations (~2100 cm) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of DL-Proline-2,5,5-d3 influence its utility in metabolic flux analysis (MFA)?

- Methodological Answer : Deuterium at C-5 positions alters reaction rates in proline catabolism (e.g., proline dehydrogenase activity), necessitating correction factors in MFA models. Quantify KIEs via parallel experiments using C-labeled proline and compare flux distributions. Computational tools like INCA (Isotopomer Network Compartmental Analysis) integrate KIE-adjusted data to refine pathway dynamics .

Q. What experimental designs mitigate confounding variables when tracking DL-Proline-2,5,5-d3 in protein folding studies?

- Methodological Answer : Use pulse-chase labeling with DL-Proline-2,5,5-d3 in cell-free translation systems to isolate folding kinetics from cellular turnover. Control for solvent isotope effects by comparing results in HO vs. DO buffers. Monitor deuterium retention in folded proteins via hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map structural dynamics .

Q. How can discrepancies in deuterium incorporation rates across studies be resolved?

- Methodological Answer : Variability often arises from differences in labeling protocols (e.g., reaction time, temperature) or analytical sensitivity. Standardize protocols using reference materials (e.g., NIST-traceable deuterated compounds) and inter-laboratory validation. Meta-analyses of published data should account for instrument-specific detection limits (e.g., MS resolution >20,000) and isotopic purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。